1-(4-TERT-BUTYLPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
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Overview
Description
1-(4-TERT-BUTYLPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-TERT-BUTYLPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction.
Attachment of the dimethylamino propyl group: This can be done through a nucleophilic substitution reaction.
Final modifications: This may include methylation and other functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-TERT-BUTYLPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: This can result in the formation of reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-TERT-BUTYLPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-TERT-BUTYLPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Tert-butylphenyl)-2-[3-(diethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(4-TERT-BUTYLPHENYL)-2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not found in similar compounds.
Properties
Molecular Formula |
C28H34N2O3 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H34N2O3/c1-17-15-21-22(16-18(17)2)33-26-23(25(21)31)24(30(27(26)32)14-8-13-29(6)7)19-9-11-20(12-10-19)28(3,4)5/h9-12,15-16,24H,8,13-14H2,1-7H3 |
InChI Key |
DXWNQOMLMPJXFW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)C(C)(C)C)CCCN(C)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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